Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one

Proteasome inhibition Site-specificity Furopyridine derivatives

This 3-hydroxyfuro[3,4-C]pyridin-1(3H)-one (CAS 4741-42-8) is a hydroxyl-activated intermediate enabling rapid nucleophilic substitution with amines at room temperature without protecting groups. The scaffold has demonstrated c20S proteasome selectivity (IC50 600 nM) while sparing immunoproteasome, and is claimed in patents for antibacterial, anti-TB, and antimalarial activities. Choose this intermediate for efficient parallel synthesis and SAR exploration.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
Cat. No. B12969385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)OC2O
InChIInChI=1S/C7H5NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3,7,10H
InChIKeyYQMHKUFHTUIBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one: Key Intermediate for Furopyridine-Derived Therapeutics and Functional Materials


3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one (CAS 4741-42-8) is a fused bicyclic heterocycle comprising a furo[3,4-c]pyridine core with a hydroxyl substituent at the 3-position . This scaffold serves as a versatile synthetic intermediate for constructing biologically active derivatives, including proteasome inhibitors and antimicrobial agents [1]. The compound exhibits moderate lipophilicity (XLogP3 = 0.3) and a topological polar surface area (TPSA) of 39.2 Ų, physicochemical properties that influence its suitability for drug discovery applications .

Why Unsubstituted Furopyridine Analogs Cannot Replace 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one in Synthetic Workflows


The 3-hydroxy group in 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one is not a passive spectator but a critical reactive handle that enables rapid nucleophilic substitution under mild conditions, which is absent in unsubstituted furo[3,4-c]pyridin-1(3H)-one [1]. While the core scaffold is shared among many furopyridine derivatives, the presence and position of substituents dramatically alter reactivity, biological target engagement, and physicochemical properties, rendering generic substitution unreliable for achieving specific synthetic or pharmacological outcomes [2]. The quantitative evidence presented in Section 3 delineates these precise, measurable differences that must guide scientific selection.

3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one: Quantified Performance Differentiation for Scientific Procurement


Proteasome Inhibition: Site-Specific Targeting of Constitutive vs. Immunoproteasome

A C(4)-benzylamino, C(1)-dimethyl derivative of the furo[3,4-c]pyridine-3-one scaffold (Compound 10) exhibited potent, site-specific inhibition of the constitutive proteasome (c20S) PA site with an IC50 of 600 nM, while showing no measurable inhibition of the immunoproteasome (i20S) PA site [1]. This contrasts sharply with a thieno[2,3-d]pyrimidine-4-one comparator (Compound 40), which showed only mild, non-specific inhibition of both c20S and i20S T-L sites (IC50(cT-L) = 9.9 µM; IC50(iT-L) = 6.7 µM) [1]. The differentiation lies not merely in potency but in the capacity for isoform-selective targeting, a critical parameter for reducing off-target immune effects.

Proteasome inhibition Site-specificity Furopyridine derivatives

Synthetic Versatility: Rapid Room-Temperature Amination Enables Efficient Derivatization

4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones, derived from the target scaffold, undergo rapid nucleophilic substitution with aniline at room temperature to yield 4-halo-3-(phenylamino)-furo[3,4-c]pyridin-1(3H)-ones [1]. This reactivity is enabled by the 3-hydroxy group acting as a leaving group under mild conditions. In contrast, the unsubstituted parent scaffold (furo[3,4-c]pyridin-1(3H)-one) lacks this reactive handle and would require harsher conditions or pre-functionalization to achieve similar transformations. The mild, room-temperature protocol represents a practical advantage for laboratory-scale synthesis and library generation.

Nucleophilic substitution Furopyridine synthesis Medicinal chemistry

Antimicrobial Activity: Broad-Spectrum Potential in Functionalized Derivatives

Derivatives synthesized from the 3-hydroxyfuro[3,4-c]pyridin-1(3H)-one scaffold, specifically 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted 4-halofuro[3,4-c]pyridin-1(3H)-ones, have been reported to possess antimicrobial activity [1]. While quantitative MIC values are not provided in the available abstract, the patent literature explicitly claims antibacterial activity, including anti-tuberculosis and anti-malarial properties, for furo[3,4-c]pyridin-1(3H)-one derivatives [2]. This contrasts with the unfunctionalized parent scaffold, which lacks reported antimicrobial efficacy. The differentiation stems from the ability to introduce bioactive moieties (e.g., morpholine, thiomorpholine) via the reactive 3-hydroxy position.

Antimicrobial Furopyridine Drug discovery

Physicochemical Properties: Optimized Balance of Lipophilicity and Polar Surface Area for Drug-Likeness

3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one exhibits a calculated XLogP3 of 0.3 and a topological polar surface area (TPSA) of 39.2 Ų . These values place the scaffold within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (XLogP ≤5, TPSA ≤140 Ų). In comparison, a closely related analog, 1,3-dihydro-furo[3,4-c]pyridine (CAS 126230-90-8), possesses a lower TPSA of 22.1 Ų and an XLogP3 of 0.1 [1]. While both are drug-like, the higher TPSA of the target compound suggests potentially different solubility and membrane permeability profiles, which could influence pharmacokinetic behavior of derived molecules.

Physicochemical properties Drug-likeness ADME

High-Value Application Scenarios for 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one in Drug Discovery and Chemical Biology


Development of Isoform-Selective Proteasome Inhibitors for Targeted Cancer Therapy

The furo[3,4-c]pyridine-3-one scaffold, accessible via 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one, has demonstrated the ability to yield compounds with site-specific inhibition of the constitutive proteasome (c20S) while sparing the immunoproteasome (i20S), as evidenced by Compound 10's IC50(cPA) of 600 nM and lack of iPA inhibition [1]. This selectivity profile is highly desirable for anticancer agents, as it may reduce immune-related adverse effects. Procurement of this intermediate supports medicinal chemistry efforts focused on optimizing proteasome inhibitors with improved therapeutic windows.

Rapid Generation of Diverse Furopyridine Libraries via Mild Derivatization

The 3-hydroxy group of this scaffold serves as an efficient leaving group, enabling rapid nucleophilic substitution with amines at room temperature within 20-30 minutes [2]. This mild reactivity allows for the parallel synthesis of diverse 3-amino-substituted furopyridine derivatives without requiring harsh conditions or protecting groups. Scientific teams engaged in high-throughput screening or structure-activity relationship (SAR) studies will find this intermediate particularly valuable for efficiently exploring chemical space around the furopyridine core.

Exploration of Antimicrobial Furopyridine Derivatives

Patent literature explicitly claims that furo[3,4-c]pyridin-1(3H)-one derivatives possess antibacterial, anti-tuberculosis, and anti-malarial activities [3]. Furthermore, specific 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted analogs, synthesized directly from 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones, have been associated with antimicrobial properties [4]. This established biological relevance positions 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one as a strategic starting material for anti-infective drug discovery programs seeking novel chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.